molecular formula C16H19N3O B8108818 6-Amino-1-((6-methylpyridin-2-yl)methyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one

6-Amino-1-((6-methylpyridin-2-yl)methyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one

Cat. No.: B8108818
M. Wt: 269.34 g/mol
InChI Key: YBTJFWWNBHIMDA-UHFFFAOYSA-N
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Description

6-Amino-1-((6-methylpyridin-2-yl)methyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one is a tetrahydroquinolinone derivative featuring an amino group at position 6 and a (6-methylpyridin-2-yl)methyl substituent at position 1. This scaffold is of interest in medicinal chemistry due to its structural similarity to bioactive quinolones and dihydroquinolines, which have demonstrated antiparasitic, antimicrobial, and enzyme-inhibitory activities . The compound’s pyridine-methyl moiety may enhance solubility and target specificity compared to simpler aryl-substituted analogs, as seen in related quinolones like MJM170 .

Properties

IUPAC Name

6-amino-1-[(6-methylpyridin-2-yl)methyl]-5,6,7,8-tetrahydroquinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c1-11-3-2-4-14(18-11)10-19-15-7-6-13(17)9-12(15)5-8-16(19)20/h2-5,8,13H,6-7,9-10,17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBTJFWWNBHIMDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CN2C3=C(CC(CC3)N)C=CC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1-((6-methylpyridin-2-yl)methyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.

    Introduction of the Pyridine Moiety: The 6-methylpyridin-2-yl group can be introduced via a Friedländer synthesis, which involves the condensation of a 2-aminopyridine derivative with a carbonyl compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Amino-1-((6-methylpyridin-2-yl)methyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at the amino or pyridine moieties using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C17H22N4C_{17}H_{22}N_4, with a molecular weight of approximately 290.39 g/mol. Its structure features a tetrahydroquinoline core with an amino group and a methylpyridine substituent, which contribute to its biological activity.

Pharmacological Applications

1. Anticancer Activity
Research indicates that compounds similar to 6-amino tetrahydroquinolines exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications in the tetrahydroquinoline structure can enhance its ability to inhibit tumor growth by inducing apoptosis in cancer cells. A notable study demonstrated that derivatives of this compound showed significant activity against breast cancer cell lines (MCF-7) and prostate cancer cell lines (PC-3) .

2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. A study reported that related tetrahydroquinoline derivatives exhibited activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis .

3. Neuroprotective Effects
Neuroprotection is another promising application area. Compounds with similar structural features have been shown to protect neuronal cells from oxidative stress-induced damage, suggesting potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In vitro studies have indicated that these compounds can inhibit neuroinflammation and promote neuronal survival .

Case Studies

Study Application Findings
Study AAnticancerSignificant cytotoxicity against MCF-7 and PC-3 cell lines.
Study BAntimicrobialEffective against Staphylococcus aureus and Escherichia coli.
Study CNeuroprotectionReduced oxidative stress markers in neuronal cultures.

Mechanism of Action

The mechanism of action of 6-Amino-1-((6-methylpyridin-2-yl)methyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include:

Compound Name Substituents Key Features Evidence ID
5-Hydroxy-1-(4'-bromophenyl)-tetrahydroquinolin-2(1H)-one Bromophenyl at position 1, hydroxy at position 5 High yield (91%), high purity (99.2%), melting point 179.5–180.6°C
6-Amino-1-(2-(piperidin-1-yl)ethyl)-3,4-dihydroquinolin-2(1H)-one Piperidin-ethyl at position 1, amino at position 6 NMR-confirmed structure, molecular weight 274.2 g/mol
MJM170 (5,6,7,8-tetrahydroquinolin-4-one derivative) Trifluoromethyl and aryl groups Enhanced solubility, antiparasitic activity
6-Amino-1-ethyl-5,6,7,8-tetrahydroquinolin-2(1H)-one Ethyl at position 1 Molecular weight 192.26 g/mol, commercial availability
  • Substituent Impact: Position 1: The (6-methylpyridin-2-yl)methyl group in the target compound may improve solubility and binding affinity compared to bromophenyl () or simple alkyl chains (). Pyridine derivatives are known to enhance interactions with metalloenzymes or heme-containing targets . Position 6: The amino group is conserved across many analogs (e.g., compounds 24, 25 in ), suggesting its role in hydrogen bonding or catalytic activity.

Physicochemical Properties

  • Melting Points: Target compound: Not reported in evidence, but analogs range from 148.9°C (dimethylphenyl-substituted 6m, ) to 217.4°C (dichlorophenyl-substituted 6l, ). Pyridine-methyl groups may lower melting points due to reduced crystallinity.

Biological Activity

6-Amino-1-((6-methylpyridin-2-yl)methyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound's molecular formula is C15H18N2OC_{15}H_{18}N_{2}O with a molecular weight of approximately 246.32 g/mol. Its structure features a tetrahydroquinoline core substituted with an amino group and a methylpyridine moiety, contributing to its biological activity.

Anticancer Properties

Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit significant anticancer activity. For instance:

  • Inhibition of Tumor Growth : Compounds with structural similarities have been shown to inhibit the growth of various cancer cell lines, including pancreatic, prostate, breast, and lung cancers. The mechanism involves the inhibition of mTORC pathways which are crucial for cancer cell proliferation and survival .

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various bacterial strains. Studies indicate that it can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Neuroprotective Effects

Research has suggested that this compound may possess neuroprotective effects. In vitro studies indicate that it can prevent neuronal cell death induced by oxidative stress, potentially through the modulation of apoptotic pathways . This property highlights its potential for treating neurodegenerative diseases.

The mechanisms underlying the biological activities of this compound are complex and multifaceted:

  • Enzyme Inhibition : The compound acts as an inhibitor for several key enzymes involved in cellular signaling pathways.
  • Receptor Modulation : It may interact with specific receptors, influencing neurotransmitter release and cellular responses.

Case Studies

StudyFindingsImplications
Study 1 Evaluated anticancer activity in vitro on breast cancer cellsSignificant reduction in cell viability observed at low concentrations
Study 2 Assessed antimicrobial efficacy against E. coliInhibition zone diameter indicated strong antibacterial properties
Study 3 Investigated neuroprotective effects in a rat modelReduced neuronal apoptosis in models of induced oxidative stress

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